molecular formula C16H13N3O B1604794 2-Phenylquinoline-4-carbohydrazide CAS No. 4779-54-8

2-Phenylquinoline-4-carbohydrazide

Cat. No.: B1604794
CAS No.: 4779-54-8
M. Wt: 263.29 g/mol
InChI Key: OXZWSKCISAPCJD-UHFFFAOYSA-N
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Description

2-Phenylquinoline-4-carbohydrazide is a chemical compound with the molecular formula C16H13N3O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their importance as synthetic intermediates and their presence in various natural products and pharmaceuticals .

Chemical Reactions Analysis

2-Phenylquinoline-4-carbohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine hydrate for reduction and various oxidizing agents for oxidation. The major products formed from these reactions are typically quinoline derivatives and substituted quinoline compounds .

Comparison with Similar Compounds

2-Phenylquinoline-4-carbohydrazide can be compared with other similar compounds, such as:

  • 2-Phenylquinoline-4-carboxylic acid hydrazide
  • 2-Phenylcinchoninic acid hydrazide
  • 2-Phenylbenzothiazol-6-ylamine

These compounds share similar structural features and chemical properties but may differ in their specific biological activities and applications . The uniqueness of this compound lies in its specific synthetic routes and the range of biological activities it exhibits .

Properties

IUPAC Name

2-phenylquinoline-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c17-19-16(20)13-10-15(11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14/h1-10H,17H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZWSKCISAPCJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90275720
Record name 2-phenylquinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90275720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4779-54-8
Record name 4779-54-8
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Record name 4779-54-8
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Record name 2-phenylquinoline-4-carbohydrazide
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Record name 4779-54-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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